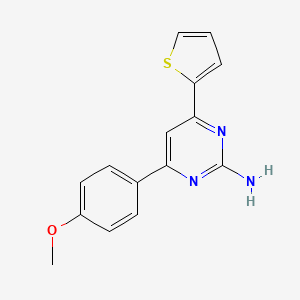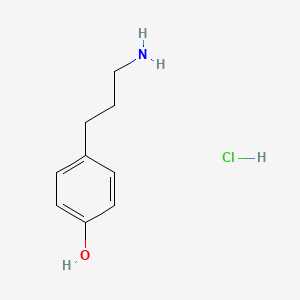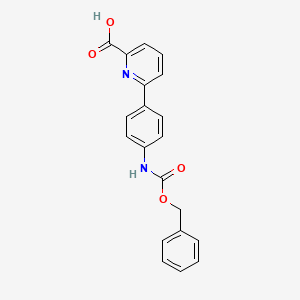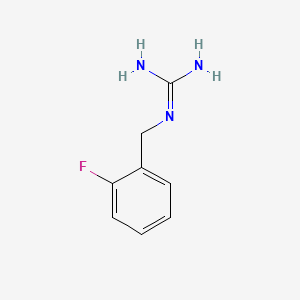
4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine (4MPT) is an organic compound belonging to the pyrimidin-2-amine class of compounds. 4MPT is a colorless, crystalline solid that is soluble in water and has a melting point of 211°C. It is a versatile compound with a wide range of applications in the scientific research field due to its unique properties.
Wissenschaftliche Forschungsanwendungen
4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has a wide range of applications in the scientific research field due to its unique properties. It is used as a building block for the synthesis of various heterocyclic compounds, such as pyrimidines, thiophenes, and oxazoles. It is also used in the synthesis of various pharmaceuticals, such as antifungal agents, antiviral agents, and anti-inflammatory agents. In addition, this compound is used in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Wirkmechanismus
4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is believed to act as a ligand for certain receptors in the body, such as the serotonin and dopamine receptors. It is also thought to interact with other proteins in the body, such as enzymes and transporters. The exact mechanism of action of this compound is still not fully understood.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still not fully understood. However, some studies have suggested that this compound may have anti-inflammatory, antiviral, and antifungal properties. In addition, this compound has been found to have a stimulatory effect on the central nervous system, which may be beneficial in the treatment of certain neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine in laboratory experiments is its versatility. It can be used in a wide range of applications, including the synthesis of heterocyclic compounds, pharmaceuticals, and organic electronic materials. In addition, this compound is relatively stable and can be stored for long periods of time. The main limitation of using this compound in laboratory experiments is its toxicity. This compound is toxic and should be handled with care.
Zukünftige Richtungen
The future directions for 4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine research include further exploring its biochemical and physiological effects, investigating its potential therapeutic applications, and developing new methods for its synthesis. In addition, further research should be conducted to better understand its mechanism of action and to identify potential drug interactions. Finally, further research should be conducted to develop new methods for its purification and characterization.
Synthesemethoden
4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine can be synthesized through a variety of methods, including the condensation reaction, the Michael addition reaction, and the Wittig reaction. The condensation reaction is the most common method used to synthesize this compound. This method involves the reaction of 4-methoxyphenylacetone, thiophen-2-ylmagnesium bromide, and pyrimidine-2-amine in a solvent such as ethanol. The Michael addition reaction involves the reaction of 4-methoxyphenylacetone, thiophen-2-ylmagnesium bromide, and pyrimidine-2-amine in a solvent such as dichloromethane. The Wittig reaction involves the reaction of 4-methoxyphenylacetone, thiophen-2-ylmagnesium bromide, and pyrimidine-2-amine in a solvent such as tetrahydrofuran.
Eigenschaften
IUPAC Name |
4-(4-methoxyphenyl)-6-thiophen-2-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-19-11-6-4-10(5-7-11)12-9-13(18-15(16)17-12)14-3-2-8-20-14/h2-9H,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKSTUVTDRCVAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![7,7-Dimethyl-1-(((4-(3-(trifluoromethyl)phenyl)piperazinyl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B6307043.png)

